molecular formula C13H17N3O4S2 B2359759 N-(1-Cyano-1-cyclopropylethyl)-N-methyl-6-methylsulfonylpyridine-3-sulfonamide CAS No. 1825585-64-5

N-(1-Cyano-1-cyclopropylethyl)-N-methyl-6-methylsulfonylpyridine-3-sulfonamide

Cat. No.: B2359759
CAS No.: 1825585-64-5
M. Wt: 343.42
InChI Key: UWVDFZQEFIBUDC-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-N-methyl-6-methylsulfonylpyridine-3-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a cyclopropyl group, and sulfonamide functionalities. Its chemical properties make it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-cyclopropylethyl)-N-methyl-6-methylsulfonylpyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the reaction of a suitable alkene with a diazo compound under photochemical or thermal conditions.

    Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Sulfonamide formation: The sulfonamide group is typically introduced through the reaction of an amine with a sulfonyl chloride in the presence of a base.

    Pyridine ring functionalization: Functionalization of the pyridine ring can be achieved through various electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-cyclopropylethyl)-N-methyl-6-methylsulfonylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanide salts for nucleophilic substitution, sulfonyl chlorides for sulfonamide formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield primary or secondary amines.

Scientific Research Applications

N-(1-Cyano-1-cyclopropylethyl)-N-methyl-6-methylsulfonylpyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-N-methyl-6-methylsulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the inhibition or modulation of these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyano-1-cyclopropylethyl)propanamide
  • 2-Chloro-N-(1-cyano-1-cyclopropylethyl)acetamide
  • N-(1-Cyano-1-cyclopropylethyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide

Uniqueness

N-(1-Cyano-1-cyclopropylethyl)-N-methyl-6-methylsulfonylpyridine-3-sulfonamide is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-N-methyl-6-methylsulfonylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c1-13(9-14,10-4-5-10)16(2)22(19,20)11-6-7-12(15-8-11)21(3,17)18/h6-8,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVDFZQEFIBUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)N(C)S(=O)(=O)C2=CN=C(C=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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